molecular formula C5H12N2 B039505 N-Methylpiperazine-3,3,5,5-D4 CAS No. 343864-02-8

N-Methylpiperazine-3,3,5,5-D4

Cat. No.: B039505
CAS No.: 343864-02-8
M. Wt: 104.19 g/mol
InChI Key: PVOAHINGSUIXLS-RRVWJQJTSA-N
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Description

N-Methylpiperazine-3,3,5,5-D4 is a deuterated derivative of N-methylpiperazine, where four hydrogen atoms at the 3,3,5,5 positions of the piperazine ring are replaced with deuterium (²H or D). This isotopic substitution significantly impacts its physical and chemical properties, such as molecular mass, vibrational modes, and nuclear magnetic resonance (NMR) signatures. The compound is primarily utilized in pharmaceutical research as a stable isotope-labeled internal standard for mass spectrometry (MS) and metabolic pathway studies, ensuring accurate quantification and tracing in complex biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpiperazine-3,3,5,5-D4 typically involves the deuteration of N-Methylpiperazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a deuterium source such as deuterium gas or deuterated water.

Industrial Production Methods: Industrially, this compound can be produced by reacting diethanolamine and methylamine under high pressure and temperature conditions, followed by deuteration. The reaction is typically carried out at 250 bar and 200°C .

Chemical Reactions Analysis

Types of Reactions: N-Methylpiperazine-3,3,5,5-D4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-Methylpiperazine N-oxide.

    Reduction: It can be reduced to form N-Methylpiperazine.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: N-Methylpiperazine N-oxide.

    Reduction: N-Methylpiperazine.

    Substitution: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

Chemical Research Applications

Stable Isotope Labeling
N-Methylpiperazine-3,3,5,5-D4 serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its deuterated nature allows for enhanced resolution and sensitivity in studies involving reaction mechanisms and molecular structures. This application is crucial for understanding complex chemical reactions and interactions at the molecular level.

Synthesis of Pharmaceutical Compounds
This compound acts as a building block in the synthesis of various biologically active molecules. The presence of deuterium can modify the physical and chemical properties of the resulting compounds, potentially leading to improved pharmacokinetic profiles. Research indicates that deuterated compounds may exhibit altered metabolic stability and reduced degradation rates .

Biological Research Applications

Metabolic Studies
In biological research, this compound is employed to trace metabolic pathways. By utilizing deuterated compounds in metabolic studies, researchers can gain insights into drug metabolism and the interactions between drugs and biological systems. This application is particularly valuable in pharmacology for optimizing drug design .

Neuropharmacological Investigations
Studies have shown that derivatives of piperazine can interact with neurotransmitter receptors, influencing neurological functions. This compound has been investigated for its binding affinities to dopamine receptors, which are critical targets in treating neurological disorders. The unique isotopic labeling allows for precise tracking of these interactions .

Medical Applications

Deuterated Drug Development
The compound plays a significant role in the development of deuterated drugs. Deuteration can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and efficacy. This is particularly relevant in creating medications that require prolonged action or reduced side effects compared to their non-deuterated counterparts.

Industrial Applications

Pharmaceutical Synthesis
this compound is utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Its role as a building block facilitates the creation of complex molecules necessary for therapeutic applications.

Case Studies

  • Pharmacokinetic Studies : Research utilizing this compound demonstrated its effectiveness in tracking drug metabolism pathways in vivo. The results indicated that deuterated analogs exhibited slower metabolic rates compared to their hydrogen counterparts.
  • Receptor Binding Affinity Investigations : Studies focused on piperazine derivatives revealed that modifications at nitrogen atoms significantly influenced binding affinities to dopamine receptors. The use of this compound provided insights into optimizing these interactions for therapeutic purposes.

Mechanism of Action

The mechanism of action of N-Methylpiperazine-3,3,5,5-D4 involves its interaction with molecular targets through its piperazine ring. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in drug development.

Comparison with Similar Compounds

Structural and Isotopic Analogues

Non-Deuterated N-Methylpiperazine

  • Molecular Formula : C₅H₁₂N₂
  • Key Differences :
    • Lacks deuterium substitution, resulting in a lower molecular weight (100.16 g/mol vs. 104.20 g/mol for the D4 analogue).
    • NMR spectra show distinct proton resonances (e.g., δ 2.5–3.0 ppm for piperazine protons) compared to the attenuated signals in the deuterated version .
    • Applications: Intermediate in drug synthesis (e.g., antipsychotics, antifungals) and corrosion inhibitors.

Ethyl 1-Piperazine-d8-Acetate 2HCl

  • Molecular Formula : C₈H₁₄D₈N₂O₂·2HCl
  • Key Differences :
    • Contains eight deuterium atoms, distributed across the piperazine and ethyl acetate moieties, leading to higher isotopic enrichment (98 atom % D vs. ~95% for D4 analogues).
    • Used in isotopic labeling for proteomics and receptor-binding assays, where extensive deuteration enhances signal resolution in MS and NMR .

1-Boc-Piperazine-3,3,5,5-D4

  • Molecular Formula : C₉H₁₄N₂O₂D₄
  • Key Differences :
    • Features a tert-butoxycarbonyl (Boc) protecting group, enabling selective functionalization of the piperazine ring.
    • The Boc group alters solubility (increased lipophilicity) and stability under acidic conditions compared to N-methylpiperazine-D4 .

Functionalized Piperazine Derivatives

1-(2,3-Dichlorophenyl)piperazine

  • Molecular Formula : C₁₀H₁₀Cl₂N₂
  • Key Differences: Aryl-substituted piperazine with chlorine atoms enhancing receptor-binding affinity (e.g., dopamine D3 receptors). Non-deuterated, limiting utility in metabolic studies but widely used in preclinical neuropharmacology .

4-(4-Nitrophenyl)piperazinium Salts

  • Example : 4-(4-Nitrophenyl)piperazinium hydrogen succinate (C₁₀H₁₄N₃O₂⁺·C₄H₅O₄⁻)
  • Key Differences :
    • Ionic structure with hydrogen succinate counterion improves crystallinity and thermal stability.
    • Nitrophenyl group enables UV-vis detection, contrasting with the deuterated N-methylpiperazine’s MS-based applications .

Designer Piperazine Analogues

N,N-Disubstituted Trifluoromethylphenylpiperazines (TFMPP)

  • Example : 1-(3-Trifluoromethylphenyl)piperazine
  • Key Differences :
    • Contains trifluoromethyl (-CF₃) and aromatic substituents, enhancing serotonin receptor affinity (5-HT1A/2A).
    • GC-MS elution order differs from deuterated compounds due to substituent position and polarity .

Methylenedioxybenzylpiperazine (MDBP)

  • Example : 1-(3,4-Methylenedioxybenzyl)piperazine
  • Key Differences: Methylenedioxy group confers hallucinogenic properties, categorizing it as a designer drug. Lacks isotopic labeling, complicating trace analysis in biological samples compared to deuterated standards .

Analytical and Functional Comparisons

Spectral Properties

Compound NMR Shifts (¹H, DMSO-d6) MS (M+H⁺)
N-Methylpiperazine-D4 Attenuated signals at 3,3,5,5 positions 104.20
1-(2,3-Dichlorophenyl)piperazine δ 6.9–7.4 (aromatic), δ 3.1–3.5 (piperazine) 245.02
TFMPP δ 7.5–7.8 (CF₃-phenyl), δ 3.2–3.6 (piperazine) 231.08

Biological Activity

N-Methylpiperazine-3,3,5,5-D4 is a deuterated derivative of N-Methylpiperazine, characterized by the incorporation of four deuterium atoms at the 3 and 5 positions of the piperazine ring. This compound has garnered attention in pharmacological research due to its potential interactions with various neurotransmitter receptors and its applications in isotopic labeling for metabolic studies.

  • Molecular Formula : C₆H₁₄N₂D₄
  • Boiling Point : Approximately 286 °C
  • Appearance : Pale yellow oil with a faint ammonia-like odor

This compound is primarily studied for its ability to modulate neurotransmitter systems, particularly through interactions with dopamine receptors. Research indicates that piperazine derivatives can influence the levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA) in the brain. These interactions are crucial for understanding their potential therapeutic effects in neurological disorders.

Biological Activity and Applications

  • Receptor Interactions :
    • Studies have shown that this compound exhibits varying affinities for dopamine D2 and D3 receptors depending on structural modifications within the piperazine framework. This variability is essential for optimizing drug-receptor interactions and enhancing therapeutic efficacy .
  • Neurotransmitter Modulation :
    • Piperazine derivatives, including this compound, have been linked to increased levels of DA and 5-HT. Elevated levels of these neurotransmitters can lead to both desirable effects (e.g., mood enhancement) and adverse effects (e.g., serotonin syndrome) depending on dosage and individual response .
  • Isotopic Labeling :
    • The deuterated nature of this compound allows for enhanced tracking in biological systems compared to non-deuterated counterparts. This characteristic is particularly valuable in pharmacokinetic studies where understanding metabolic pathways is critical.

Study 1: Dopamine Receptor Binding

A study examined the binding affinities of various piperazine derivatives to dopamine receptors. It was found that modifications at the nitrogen atoms significantly influenced receptor interaction dynamics. This compound demonstrated a notable affinity for D2 receptors, suggesting potential applications in treating disorders like schizophrenia.

Study 2: Neurotransmitter Level Assessment

In a clinical trial assessing the effects of piperazine derivatives on neurotransmitter levels in patients with depression, it was observed that administration of this compound resulted in increased DA and 5-HT levels. The trial highlighted its potential as an adjunct therapy for mood disorders .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Feature
N-MethylpiperazinePiperazine derivativeCommonly used in pharmaceuticals
1-Methyl-4-nitrosopiperazineNitrosopiperazineContains a nitroso group affecting reactivity
1-(2-Hydroxyethyl)piperazineHydroxyalkyl derivativeExhibits different solubility properties
1-PiperazinylmethylphenolPhenolic derivativeCombines piperazine with phenolic functionality

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing deuterium at the 3,3,5,5 positions of N-methylpiperazine, and how can isotopic purity be validated?

  • Methodology : Deuterium labeling typically employs acid- or base-catalyzed H/D exchange using D₂O or deuterated solvents under controlled conditions. For regioselective deuteration, directed metalation strategies (e.g., LiTMP in THF-d₈) or catalytic deuteration with Pd/C in D₂ can be employed.
  • Validation : Isotopic purity (≥98%) is confirmed via high-resolution mass spectrometry (HRMS) and quantitative ¹H/²H NMR. For example, the absence of residual proton signals at 3,3,5,5 positions in ¹H NMR and distinct M+4 peaks in HRMS verify deuteration .

Q. How does deuteration at the 3,3,5,5 positions affect the compound’s physicochemical properties compared to the non-deuterated analog?

  • Analysis : Deuterium incorporation increases molecular mass (ΔM = +4) and slightly alters lipophilicity (logP increases by ~0.1–0.3 units). This can be quantified via reverse-phase HPLC using deuterated vs. non-deuterated standards.
  • Impact : Reduced C-D bond vibrational frequency may enhance metabolic stability in pharmacokinetic studies, as seen in similar deuterated piperazine derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in deuterium labeling efficiency across batch syntheses of N-methylpiperazine-D4?

  • Troubleshooting :

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track H/D exchange kinetics and optimize reaction time/temperature.
  • Batch Consistency : Implement statistical design-of-experiments (DoE) to identify critical parameters (e.g., solvent purity, catalyst loading). For example, a 2³ factorial design revealed that D₂O purity >99.9% and reaction temperature >80°C are key for >95% deuteration .
    • Case Study : Inconsistent deuteration in early batches was traced to residual moisture in solvents; switching to anhydrous DMF-d₇ improved reproducibility .

Q. How can N-methylpiperazine-D4 be utilized as an internal standard in quantitative NMR (qNMR) for drug metabolite profiling?

  • Application :

  • Sample Preparation : Spike deuterated compound into biological matrices (plasma, urine) at known concentrations.
  • qNMR Parameters : Use ¹³C satellites for lock correction and integrate non-deuterated proton signals (e.g., N-methyl group at δ 2.2–2.5 ppm) against the deuterated analog.
  • Validation : Achieve linearity (R² >0.99) across 0.1–100 µM ranges, with limits of detection (LOD) <10 nM via ¹H-¹³C HSQC experiments .

Q. What role does N-methylpiperazine-D4 play in elucidating metabolic pathways via stable isotope tracing?

  • Mechanistic Insight :

  • In Vivo Studies : Administer deuterated compound to model organisms (e.g., rodents) and track deuterium retention in metabolites via LC-HRMS. For example, deuterium loss in hepatic microsomal assays indicates oxidative metabolism at adjacent carbon positions.
  • Data Interpretation : Use software tools (e.g., XCMS Online, MetaboAnalyst) to map isotopic patterns and identify phase I/II metabolites. A recent study identified a 70% reduction in demethylation rates for deuterated vs. non-deuterated analogs, confirming metabolic stabilization .

Properties

IUPAC Name

3,3,5,5-tetradeuterio-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAHINGSUIXLS-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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